molecular formula C7H6BBrO4 B2403086 2-Bromo-5-carboxyphenylboronic acid CAS No. 1448312-00-2

2-Bromo-5-carboxyphenylboronic acid

Cat. No.: B2403086
CAS No.: 1448312-00-2
M. Wt: 244.84
InChI Key: JUJQJPLPACWWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-carboxyphenylboronic acid is an organoboron compound that features a bromine atom and a carboxyl group attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, where it serves as a versatile building block for the formation of carbon-carbon bonds .

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 2-Bromo-5-carboxyphenylboronic acid . In case of inhalation, move the victim to fresh air and give oxygen if breathing is difficult . If the substance comes into contact with the skin, wash off immediately with soap and plenty of water . If it comes into contact with the eyes, rinse cautiously with water for at least 15 minutes .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-carboxyphenylboronic acid typically involves the bromination of 5-carboxyphenylboronic acid. The bromination reaction can be carried out using bromine or other brominating agents such as N-bromosuccinimide under controlled conditions . The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a low level to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Properties

IUPAC Name

3-borono-4-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BBrO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJQJPLPACWWKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)O)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BBrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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